molecular formula C4H8O3 B14547284 3,3-Dihydroxybutan-2-one CAS No. 61996-23-4

3,3-Dihydroxybutan-2-one

Cat. No.: B14547284
CAS No.: 61996-23-4
M. Wt: 104.10 g/mol
InChI Key: FERFVIBPKVMYMC-UHFFFAOYSA-N
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Description

3,3-Dihydroxybutan-2-one (CAS: Not explicitly provided in evidence) is a vicinal dihydroxy ketone with hydroxyl groups at both C3 positions and a ketone group at C2. For instance, 1,3-dihydroxybutan-2-one (a positional isomer) is synthesized via organocatalytic methods and serves as a substrate in enzymatic studies . The compound’s reactivity and applications are influenced by the spatial arrangement of hydroxyl groups, which affect hydrogen bonding, solubility, and interactions in biological systems.

Properties

CAS No.

61996-23-4

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

3,3-dihydroxybutan-2-one

InChI

InChI=1S/C4H8O3/c1-3(5)4(2,6)7/h6-7H,1-2H3

InChI Key

FERFVIBPKVMYMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dihydroxybutan-2-one can be synthesized through several methods. One common synthetic route involves the condensation of acetaldehyde with acetone in the presence of a base, followed by oxidation . Another method involves the reduction of diacetyl (2,3-butanedione) using sodium borohydride or other reducing agents .

Industrial Production Methods

In industrial settings, this compound is often produced through microbial fermentation. Certain bacteria, such as Bacillus subtilis and Lactococcus lactis, can convert glucose or other sugars into this compound through a series of enzymatic reactions . This biotechnological approach is favored due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3-Dihydroxybutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Diacetyl (2,3-butanedione).

    Reduction: 2,3-Butanediol.

    Substitution: Depending on the nucleophile, products can include halogenated, aminated, or thiolated derivatives of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share functional similarities with 3,3-dihydroxybutan-2-one but differ in hydroxyl positioning, substituents, or biological activity:

1,3-Dihydroxybutan-2-one

  • Structure : Hydroxyl groups at C1 and C3.
  • Synthesis: Produced via organocatalytic aldol reactions using hydroxyacetone and aldehydes (e.g., benzothiophene carbaldehyde) with L-proline as a catalyst .
  • Applications : Used as a substrate for Geobacillus stearothermophilus transcetolase (mTKgst) to study enzyme specificity .

1,3-Dihydroxy-3-m-tolylbutan-2-one

  • Structure : Aromatic m-tolyl substituent at C3 with hydroxyls at C1 and C3.
  • Synthesis : Yield of 73% via aldol condensation; characterized by HRMS (m/z 217.0849) and distinct IR peaks (e.g., 3420 cm⁻¹ for -OH) .
  • Key Differences : The bulky aryl group increases lipophilicity, altering solubility and reactivity compared to unsubstituted analogs like this compound.

syn-(3R,4R)-4-(3-Iodo-1-benzothiophen-2-yl)-3,4-dihydroxybutan-2-one

  • Structure : Dihydroxy groups at C3 and C4 with an iodobenzothiophene substituent.
  • Synthesis : Prepared via hydroxyacetone and benzothiophene carbaldehyde under proline catalysis .
  • Key Differences : The extended conjugation from the benzothiophene moiety enhances UV absorption, relevant for analytical detection.

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